molecular formula C11H14ClNO2 B1330087 Acetamide, 2-chloro-N-(m-methoxyphenethyl)- CAS No. 34162-12-4

Acetamide, 2-chloro-N-(m-methoxyphenethyl)-

Cat. No. B1330087
CAS RN: 34162-12-4
M. Wt: 227.69 g/mol
InChI Key: HPHJTWKPQRPOLN-UHFFFAOYSA-N
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Patent
US04737495

Procedure details

N-chloroacetyl-N-(2-(3-methoxy-phenyl)-ethyl)-amine (3.1 g, 0.0136 mol) is dissolved in ethanol (270 ml) and water (1530 ml) and illuminated for 10 hours with a high pressure mercury lamp under a nitrogen atmosphere at 20°-25° C. The solution is evaporated down (to a volume of about 400 ml), mixed with sodium bicarbonate and extracted several times with ethyl acetate. The extracts are dried over magnesium sulphate, concentrated by evaporation and the residue is purified over a silica gel column with ethyl acetate as eluant.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1530 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)=[O:4].O>C(O)C>[CH3:15][O:14][C:10]1[CH:11]=[CH:12][C:13]2[CH2:2][C:3](=[O:4])[NH:5][CH2:6][CH2:7][C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClCC(=O)NCCC1=CC(=CC=C1)OC
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1530 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated down (to a volume of about 400 ml),
ADDITION
Type
ADDITION
Details
mixed with sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified over a silica gel column with ethyl acetate as eluant

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(CC(NCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.